(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034615-15-9
VCID: VC4606276
InChI: InChI=1S/C19H22N4O3S/c1-27(25,26)17-8-3-2-6-15(17)19(24)23-11-9-22(10-12-23)18-13-14-5-4-7-16(14)20-21-18/h2-3,6,8,13H,4-5,7,9-12H2,1H3
SMILES: CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3
Molecular Formula: C19H22N4O3S
Molecular Weight: 386.47

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone

CAS No.: 2034615-15-9

Cat. No.: VC4606276

Molecular Formula: C19H22N4O3S

Molecular Weight: 386.47

* For research use only. Not for human or veterinary use.

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone - 2034615-15-9

Specification

CAS No. 2034615-15-9
Molecular Formula C19H22N4O3S
Molecular Weight 386.47
IUPAC Name [4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(2-methylsulfonylphenyl)methanone
Standard InChI InChI=1S/C19H22N4O3S/c1-27(25,26)17-8-3-2-6-15(17)19(24)23-11-9-22(10-12-23)18-13-14-5-4-7-16(14)20-21-18/h2-3,6,8,13H,4-5,7,9-12H2,1H3
Standard InChI Key GDHBFNVCBVOSNU-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct structural domains:

  • Cyclopenta[c]pyridazine: A bicyclic system with a pyridazine ring fused to a cyclopentane moiety, contributing electron-deficient character and planar geometry .

  • Piperazine linker: A six-membered diamine ring enabling conformational flexibility and hydrogen-bonding interactions.

  • 2-(Methylsulfonyl)benzoyl group: A sulfone-substituted aromatic ketone enhancing solubility and metabolic stability .

The SMILES representation is CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3, and the InChIKey is GDHBFNVCBVOSNU-UHFFFAOYSA-N .

Physicochemical Characteristics

PropertyValue
Molecular Weight386.47 g/mol
Topological Polar Surface Area95.7 Ų
LogP (Predicted)2.1
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) reduces lipophilicity (ΔLogP1.2\Delta \text{LogP} \approx -1.2) compared to non-sulfonylated analogs, potentially improving aqueous solubility .

Synthesis and Analytical Characterization

Synthetic Routes

While no explicit protocol for this compound is published, analogous methods suggest a multi-step strategy :

  • Cyclopenta[c]pyridazine Synthesis:

    • Cyclocondensation of dihydropyridazines with cyclopentanone derivatives under acidic conditions .

  • Piperazine Functionalization:

    • Nucleophilic acyl substitution between 2-(methylsulfonyl)benzoyl chloride and piperazine .

  • Coupling Reaction:

    • Buchwald-Hartwig amination or Ullmann coupling to attach the cyclopenta[c]pyridazine to the piperazine intermediate .

Key Reaction:

Cyclopenta[c]pyridazine+Piperazine intermediatePd catalysisTarget Compound\text{Cyclopenta[c]pyridazine} + \text{Piperazine intermediate} \xrightarrow{\text{Pd catalysis}} \text{Target Compound}

Analytical Data

  • HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient).

  • NMR (1H^1\text{H}):

    • δ 7.8–7.6 (m, 4H, aromatic protons), δ 3.8–3.5 (m, 8H, piperazine), δ 3.1 (s, 3H, SO2CH3\text{SO}_2\text{CH}_3) .

  • Mass Spectrometry: ESI-MS m/z 387.1 [M+H]+^+ .

Compound ClassTargetIC50_{50} (nM)Reference
Pyridazine-based COX-2 inhibitorsCOX-212–45
Piperazine antipsychoticsD2_2 receptor8–22
Sulfonamide kinase inhibitorsEGFR-TK3–15

Note: Data extrapolated from structurally related compounds.

Research Gaps and Future Directions

Unresolved Questions

  • ADMET Profile: No published data on absorption, distribution, metabolism, excretion, or toxicity.

  • Target Validation: Specific biological targets remain unconfirmed.

  • Synthetic Scalability: Current routes lack optimization for industrial-scale production.

Recommended Studies

  • In vitro Screening: Assay against kinase panels (e.g., EGFR, VEGFR) and neurotransmitter receptors.

  • X-ray Crystallography: Resolve binding modes with putative targets.

  • Proteomic Profiling: Identify off-target interactions via affinity chromatography.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator